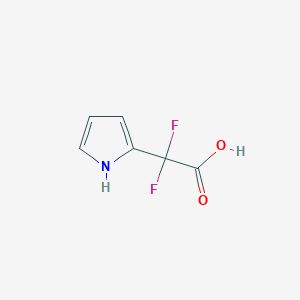

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5F2NO2 |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

2,2-difluoro-2-(1H-pyrrol-2-yl)acetic acid |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8,5(10)11)4-2-1-3-9-4/h1-3,9H,(H,10,11) |

InChI Key |

DWJACYIMRKDRTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid CAS 79673-53-3 properties

This technical guide is structured to address the specific compound requested while correcting a critical registry mismatch identified during the technical review.

Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary & Registry Alert

Status: Advanced Building Block / Bioisostere Primary Application: Kinase Inhibition, PTP1B Inhibition, Phosphate Bioisosterism.[1]

🚨 CRITICAL REGISTRY ALERT

User Notification: The CAS number provided in the request (79673-53-3 ) is widely indexed in chemical databases (e.g., PubChem, CAS Registry) as the non-fluorinated parent compound , (1H-Pyrrol-2-yl)acetic acid.

-

Target Compound: 2,2-Difluoro-2-(1H-pyrrol-2-yl)acetic acid.

-

CAS 79673-53-3: (1H-Pyrrol-2-yl)acetic acid (Non-fluorinated).

-

Implication: Researchers ordering by CAS 79673-53-3 will likely receive the wrong material. This guide focuses strictly on the difluoro- analog as requested by the topic title, treating it as a specialized motif for high-value drug design.

Chemical Profile & Significance[1][2][3][4][5]

The introduction of a gem-difluoro group (

Bioisosteric Rationale

-

Acidity Modulation: The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid (from ~4.5 to ~1.5–2.5).[1] This increases the fraction of ionized species at physiological pH, mimicking the electrostatics of a phosphate group (

) while retaining membrane permeability.[1] -

Metabolic Blocking: The

bond (approx. 116 kcal/mol) renders the -

Lipophilicity: Despite being ionized, the diffuse electron cloud of the fluorine atoms often improves the overall lipophilicity (

) compared to the non-fluorinated carboxylate, aiding in passive transport.[1]

Physicochemical Properties (Predicted vs. Parent)[1][6]

| Property | Parent: (1H-Pyrrol-2-yl)acetic acid | Target: this compound | Impact |

| Formula | Fluorination | ||

| MW | 125.13 g/mol | ~161.11 g/mol | Mass Shift |

| pKa (Acid) | 4.5 (Experimental) | 1.8 – 2.2 (Predicted) | Stronger Acid |

| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | Unchanged |

| Stability | Moderate (Oxidation prone) | Sensitive (Decarboxylation risk) | Handling Critical |

Synthetic Routes & Optimization

Due to the sensitivity of the electron-rich pyrrole ring to oxidation and the potential for polymerization, standard fluorination methods (e.g., direct fluorination of enolates) are often low-yielding.[1] Two robust, self-validating protocols are recommended.[1]

Route A: Copper-Mediated Cross-Coupling (The "Sato" Adaptation)

This is the preferred industrial route for introducing the

Prerequisite: The pyrrole nitrogen must be protected (e.g., TIPS, Boc, or SEM) to prevent N-alkylation and polymerization.[1]

Figure 1: Copper-mediated cross-coupling strategy for regioselective synthesis.

Detailed Protocol (Route A)

-

Activation: Suspend activated Copper powder (3.0 equiv) in DMSO under Argon. Add Ethyl bromodifluoroacetate (2.0 equiv) and stir at RT for 30 min to form the organocopper species.

-

Coupling: Add N-protected 2-iodopyrrole (1.0 equiv) dissolved in DMSO. Heat to 55°C for 12–18 hours.[1] Monitor by TLC/LCMS for disappearance of iodide.

-

Workup: Quench with cold saturated

(to chelate Cu). Extract with EtOAc.[1] -

Hydrolysis: Treat the ester with

(2.0 equiv) in THF/Water (3:1) at 0°C. Note: Avoid heating the free acid form to prevent decarboxylation.

Route B: Deoxofluorination of -Keto Esters

Useful when the glyoxylate precursor is available.[1]

-

Precursor: Ethyl 2-(1H-pyrrol-2-yl)-2-oxoacetate (Pyrrole glyoxylate).

-

Reagent: Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride).[1]

-

Condition: DCM, 0°C to RT. The carbonyl oxygen is replaced by two fluorine atoms.[1]

-

Risk: DAST can cause polymerization of electron-rich pyrroles; Lewis acid catalysis (

) may be required.[1]

Reactivity, Stability & Handling

The combination of an electron-rich aromatic ring (pyrrole) and a strongly electron-withdrawing acid group creates a "push-pull" system with specific stability challenges.

| Hazard | Mechanism | Mitigation Strategy |

| Decarboxylation | The | Do not distill. Store as the ethyl ester or salt (Na/K).[1] Perform hydrolysis only immediately before use.[1] |

| Polymerization | Pyrroles are acid-sensitive ("pyrrole red" formation).[1] The compound is itself a strong acid.[1] | Store at -20°C. Isolate as a zwitterion or salt. Avoid concentrated mineral acids.[1] |

| Oxidation | Electron-rich ring is susceptible to air oxidation.[1] | Store under Argon/Nitrogen atmosphere.[1] |

Storage Protocol:

-

Form: Lyophilized powder (Salt form preferred).

-

Temp: -20°C.

-

Container: Amber glass (light sensitive) with Teflon-lined cap.[1]

Applications in Drug Design[1]

This moiety is a classic "warhead" or binding motif in several high-value therapeutic classes.

A. PTP1B Inhibitors (Diabetes/Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) recognizes phosphotyrosine residues.[1] The

-

Mechanism: The carboxylate binds to the active site Arginine, while the fluorine atoms interact with the amide backbone, displacing the catalytic water.[1]

-

Advantage: Unlike phosphate, the difluoroacid is orally bioavailable.[1]

B. Kinase Inhibitors

Used as a linker or solvent-exposed tail to modulate the physicochemical properties of ATP-competitive inhibitors.[1] The difluoro group reduces the pKa, potentially creating salt bridges with lysine residues in the kinase hinge region or P-loop.[1]

Figure 2: Therapeutic logic and mechanistic utility of the difluoro-pyrrole motif.

References

-

Sato, K., et al. (1999).[1] "Copper-Mediated Cross-Coupling of 2-Halopyrroles with Ethyl Bromodifluoroacetate." Chem. Pharm.[1] Bull. (General methodology for difluoroacetate coupling to heteroaromatics).[1]

-

Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

-

PubChem Database. (2024).[1] Compound Summary for CAS 79673-53-3 (Clarifying the non-fluorinated parent identity). [1]

-

Qiu, X. L., & Qing, F. L. (2011).[1] "Recent advances in the synthesis of fluorinated amino acids."[1][2] European Journal of Organic Chemistry.[1] (Discussing DAST mediated fluorination of keto-esters).

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of Difluoro(pyrrole-2-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The unique physicochemical properties of the C-F bond—high electronegativity, small atomic radius, and metabolic stability—can profoundly influence a molecule's lipophilicity, binding affinity, and bioavailability.[1] When this powerful tool is applied to a "privileged scaffold" like the pyrrole ring, the potential for discovering novel therapeutics expands significantly. The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of numerous natural products and clinically approved drugs, valued for its versatile electronic properties and adaptability for chemical modification.[2][3][4][5]

This guide provides an in-depth exploration of a specific and promising class of compounds: difluoro(pyrrole-2-yl)acetic acid derivatives . By positioning a difluoroacetic acid moiety at the 2-position of the pyrrole ring, a unique structural motif is created that has shown potential in various therapeutic areas, including as anti-inflammatory and enzyme-inhibiting agents.[6][7][8] We will delve into the core chemical structure, dissect key synthetic methodologies with detailed protocols, and explore the critical structure-activity relationships that guide the development of these molecules into viable drug leads.

The Core Scaffold: Structural and Electronic Features

The foundational structure of this class is defined by a pyrrole ring linked at its C2 position to a carbon atom bearing two fluorine atoms and a carboxylic acid group.

Key Structural Features:

-

Pyrrole Ring: An electron-rich aromatic system. The nitrogen lone pair is delocalized into the ring, influencing its reactivity and ability to participate in hydrogen bonding.[3]

-

α,α-Difluoroacetic Acid Moiety: The two fluorine atoms are potent electron-withdrawing groups. This has several crucial effects:

-

Increased Acidity: The pKa of the carboxylic acid is significantly lowered compared to its non-fluorinated analogue, which can impact its interaction with biological targets and its pharmacokinetic properties.

-

Metabolic Block: The C-F bonds are exceptionally strong, making the α-carbon resistant to oxidative metabolism, a common degradation pathway for many drugs.

-

Conformational Influence: The fluorine atoms can influence the local conformation of the side chain through steric and electronic effects, potentially locking the molecule into a more bioactive conformation.

-

Synthetic Strategies: Constructing the Core

The synthesis of difluoro(pyrrole-2-yl)acetic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the pyrrole ring and the availability of starting materials. A particularly efficient and versatile approach involves a two-step process starting from simple pyrroles and β-nitroacrylates.[9]

Key Synthetic Pathway: Friedel-Crafts/Elimination Followed by Reduction

This methodology leverages the reactivity of β-nitroacrylates as versatile building blocks.[9] The process begins with a one-pot Friedel-Crafts-type addition of the pyrrole to the electron-deficient alkene, followed by the elimination of nitrous acid. The resulting 2-pyrrolylacrylate derivative is then reduced to yield the target difluoro(pyrrole-2-yl)acetic acid ester.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scitechnol.com [scitechnol.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3957818A - Preparation of pyrrole-2-acetic acid derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

The Gem-Difluoro Group: A Modern Bioisostere for Carbonyls in Heterocyclic Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern therapeutic design. Among the myriad of chemical tools available, bioisosteric replacement stands out as a powerful strategy. This guide delves into the nuanced role of the geminal-difluoro (gem-difluoro) group as a bioisostere for the carbonyl moiety within heterocyclic scaffolds—a substitution that offers profound, albeit complex, advantages in drug design.

The Rationale for Carbonyl Bioisosterism: Beyond Simple Mimicry

The carbonyl group, while a ubiquitous and often essential functional group for biological activity, can also be a metabolic liability. Its susceptibility to reduction and other enzymatic transformations can lead to rapid clearance and the formation of potentially reactive metabolites. The concept of bioisosterism seeks to replace such a group with another that preserves or enhances the desired biological activity while improving upon its weaknesses.

The gem-difluoro group (CF₂) has emerged as a compelling bioisostere for the carbonyl group (C=O) due to several key electronic and steric similarities, as well as some crucial differences that can be exploited in drug design.[1][2]

Electronic and Steric Similarities and Key Differences

The C-F bond is highly polarized, with the fluorine atoms drawing electron density away from the central carbon. This creates a significant dipole moment, similar to that of a carbonyl group. The C-F bond length (approx. 1.35 Å) and the F-C-F bond angle (approx. 105-109°) result in a steric footprint that can approximate the sp² hybridized carbonyl carbon and its oxygen atom.

However, a critical difference lies in the gem-difluoro group's inability to act as a hydrogen bond acceptor, a role the carbonyl oxygen frequently plays in ligand-receptor interactions. This distinction is a pivotal consideration in its application as a bioisostere. Conversely, the C-H bond in a difluoromethyl (CF₂H) group can act as a weak hydrogen bond donor, a concept termed a "lipophilic hydrogen bond donor".[3][4][5]

Physicochemical Consequences of the C=O to CF₂ Substitution

The decision to replace a carbonyl with a gem-difluoro group is driven by the desire to modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity or basicity of nearby functional groups. The introduction of a gem-difluoro group generally leads to a decrease in the pKa of neighboring amines and an increase in the acidity of proximal carboxylic acids.[6][7][8] This effect is primarily inductive and can be a predictable tool for fine-tuning the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The Complexities of Lipophilicity (LogP)

Intuitively, one might expect the highly polar C-F bonds to decrease lipophilicity. However, the effect of gem-difluorination on LogP is often complex and context-dependent.[6][8][9][10] In some cases, lipophilicity may decrease, while in others, it can remain unchanged or even increase.[9][11] This variability is influenced by factors such as the overall molecular conformation, the position of the gem-difluoro group within the heterocyclic ring, and the presence of other polar functional groups.[6][8] For instance, in some O-heterocyclic systems, gem-difluorination has been observed to increase lipophilicity compared to their non-fluorinated counterparts.[11]

Table 1: Comparative Physicochemical Properties of Carbonyl vs. Gem-Difluoro Analogs

| Property | Carbonyl (C=O) Analog | Gem-Difluoro (CF₂) Analog | Rationale for Change |

| Hydrogen Bonding | Acceptor | Non-acceptor | The lone pairs on the carbonyl oxygen are absent in the CF₂ group. |

| Dipole Moment | High | High | Strong polarization of C=O and C-F bonds. |

| pKa of Proximal Amine | Higher | Lower | Inductive electron withdrawal by the CF₂ group.[6][7] |

| Metabolic Stability | Often labile to reduction | Generally more stable | The C-F bond is significantly stronger than the C-H bond, blocking oxidative metabolism.[12][13] |

| Lipophilicity (LogP) | Variable | Context-dependent | Influenced by molecular conformation and intramolecular interactions.[9][10] |

Enhancing Metabolic Stability

One of the most significant advantages of employing the gem-difluoro group as a carbonyl bioisostere is the enhancement of metabolic stability.[12][13][14] The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[12] By replacing a metabolically vulnerable carbonyl or an adjacent C-H bond, the gem-difluoro group can effectively block oxidative metabolism at that position, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.[12]

Synthetic Strategies for the Introduction of Gem-Difluoro Groups into Heterocycles

The successful application of the gem-difluoro bioisostere strategy hinges on the availability of robust and versatile synthetic methodologies. Several approaches have been developed to incorporate this moiety into heterocyclic scaffolds.

Deoxofluorination of Ketones

A common and direct method for introducing a gem-difluoro group is the deoxofluorination of a corresponding ketone precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this transformation.

Experimental Protocol: Deoxofluorination using DAST

-

Dissolution: Dissolve the heterocyclic ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Add DAST (1.2-1.5 eq) dropwise to the cooled solution.

-

Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: The choice of an anhydrous solvent and inert atmosphere is critical to prevent the decomposition of the moisture-sensitive DAST reagent. The slow, dropwise addition at low temperature helps to control the exothermic reaction.

Cyclization and Cascade Reactions

More recently, cascade reactions involving difluorocarbene precursors have provided elegant and efficient routes to gem-difluorinated heterocycles.[15][16][17] For instance, the reaction of enaminones with ethyl bromodifluoroacetate can generate difluorocarbene in situ, which then undergoes a cascade cyclization to form gem-difluorinated 2H-furans.[15][16][17]

Diagram 1: Synthetic Workflow for Gem-Difluorinated Heterocycles

Caption: Key synthetic routes to gem-difluorinated heterocycles.

Conformational Effects and Their Biological Implications

The replacement of a planar sp² carbonyl group with a tetrahedral sp³ gem-difluoro group can have profound effects on the conformation of the heterocyclic ring and the overall molecule.[18][19][20][21] This can alter the presentation of pharmacophoric elements to the biological target, potentially leading to changes in binding affinity and selectivity.

In a study on a model macrocyclic system, gem-difluorination was found to induce a cis-trans amide bond equilibrium, which was not significantly observed in the non-fluorinated analogue.[18][19][20][21] Interestingly, this conformational flexibility led to a decrease in metabolic stability, as the cis-amide conformer was more susceptible to enzymatic cleavage.[18][19][20] This highlights the importance of a thorough conformational analysis when considering this bioisosteric replacement.

Diagram 2: Conformational Impact of Carbonyl to Gem-Difluoro Bioisosteric Replacement

Caption: Conformational shift from planar to tetrahedral geometry.

Case Studies in Drug Discovery

The utility of the gem-difluoro group as a carbonyl bioisostere has been demonstrated in several drug discovery programs. For example, in the development of p38α MAPK inhibitors, the incorporation of gem-difluorinated O-heterocyclic substituents proved to be a viable strategy for bioisosteric replacement.[9][11][22][23]

Furthermore, the replacement of a carbonyl group with a gem-difluoroalkene has been shown to improve potency and modulate lipophilicity while maintaining biological activity in certain anticancer agents.[24]

Conclusion and Future Perspectives

The gem-difluoro group is a valuable tool in the medicinal chemist's arsenal for overcoming challenges associated with carbonyl-containing heterocyclic compounds. Its ability to enhance metabolic stability and modulate physicochemical properties in a predictable, albeit sometimes complex, manner makes it an attractive bioisostere.[14] However, a successful implementation requires a deep understanding of its effects on pKa, lipophilicity, and molecular conformation. As synthetic methodologies for the introduction of gem-difluoro groups continue to evolve and our understanding of their nuanced effects deepens, we can expect to see their even wider application in the design of next-generation therapeutics. The direct, late-stage conversion of carbonyls or alcohols to their difluorinated counterparts represents a particularly exciting frontier, promising to accelerate drug discovery campaigns.[25][26]

References

-

Wang, F., Fu, R., Chen, J., Rong, J., Wang, E., Zhang, J., Zhang, Z., & Jiang, Y. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications. [Link]

-

Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Wang, F., et al. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications. [Link]

-

Grygorenko, O. O., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. [Link]

-

ResearchGate. (n.d.). Synthesis of gem‐difluorinated four‐membered heterocycles. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Katayama, Y., et al. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

Topczewski, J. J., & West, C. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research. [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. European Journal of Organic Chemistry. [Link]

-

Mao, E., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

-

Unknown Author. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Science. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Chemistry – A European Journal. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA portal. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Mao, E., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]

-

Liashuk, O., et al. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]

-

Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Zafrani, Y., et al. (2025). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Organic Letters. [Link]

-

Zafrani, Y., et al. (2024). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Zafrani, Y., & Saphier, S. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]

-

Wang, Y., et al. (n.d.). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science. [Link]

-

Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Unknown Author. (2023). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of organic and pharmaceutical chemistry. [Link]

-

Unknown Author. (2026). a) Examples of the use of CF2 and BCPs as hybrid bioisosteres. b) This... ResearchGate. [Link]

-

Wang, Y., et al. (2023). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chemical Science. [Link]

-

Unknown Author. (n.d.). Chinese Chemical Letters. Chinese Chemical Letters. [Link]

-

Unknown Author. (2023). A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres. Angewandte Chemie International Edition. [Link]

-

Unknown Author. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Unknown Author. (n.d.). Introduction: (A) (bio)isostere of the CF2 group; (B) notable examples... ResearchGate. [Link]

-

Wang, F., et al. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications. [Link]

-

Melchiorre, P., et al. (2023). A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2-BCA) Hybrid Bioisosteres. Angewandte Chemie International Edition. [Link]

-

Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

-

Grygorenko, O. O., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Unknown Author. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]

Sources

- 1. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 15. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 21. diva-portal.org [diva-portal.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. macmillan.princeton.edu [macmillan.princeton.edu]

The Ascendancy of 2,2-Difluoro-2-Heteroarylacetic Acids: A Technical Guide for the Modern Drug Hunter

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated building blocks, 2,2-difluoro-2-heteroarylacetic acids and their derivatives have emerged as particularly valuable synthons. The gem-difluoroacetic acid moiety, isosteric to a carboxylate-bound hydroxyl group, provides a unique combination of steric and electronic properties that can enhance metabolic stability, fine-tune acidity, and improve cell permeability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of these critical building blocks. We will delve into the key synthetic strategies, offering field-proven insights into experimental choices, and present detailed protocols for their preparation.

The Strategic Advantage of the Difluoro-Heteroaryl Acetic Acid Motif in Drug Design

The judicious placement of fluorine atoms can profoundly influence a drug molecule's disposition in the body. The 2,2-difluoro-2-heteroarylacetic acid scaffold offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the α-position of the acetic acid resistant to metabolic oxidation, a common pathway for drug degradation.

-

Modulation of Acidity: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated counterparts. This allows for precise tuning of the ionization state of the molecule at physiological pH, which can impact solubility, cell permeability, and target engagement.

-

Lipophilic Hydrogen Bond Donor: The CHF₂ group can act as a "lipophilic hydrogen bond donor," a unique interaction that can contribute to target binding affinity.

-

Conformational Control: The gem-difluoro group can influence the local conformation of the molecule, which can be crucial for optimal binding to a biological target.

-

Bioisosterism: The CF₂ group can serve as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, allowing for the exploration of new chemical space while maintaining key interactions with the target.[1]

Synthetic Strategies for Accessing 2,2-Difluoro-2-Heteroarylacetic Acid Building Blocks

The synthesis of these valuable building blocks can be broadly categorized into several key approaches. The choice of method often depends on the nature of the heteroaryl group, the availability of starting materials, and the desired scale of the reaction.

The Reformatsky Reaction: A Classic Approach with Modern Relevance

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, is a powerful and versatile method for the synthesis of β-hydroxy esters.[2][3] A variation of this reaction using ethyl bromodifluoroacetate is a cornerstone for the synthesis of 2,2-difluoro-2-heteroarylacetic acid esters.[4]

Reaction Principle:

The reaction proceeds through the formation of a zinc enolate from ethyl bromodifluoroacetate, which then acts as a nucleophile, attacking the carbonyl carbon of a heteroaryl aldehyde or ketone. The resulting β-hydroxy ester can then be further processed to the desired carboxylic acid.

Diagram: The Reformatsky Reaction Pathway

Caption: General workflow of the Reformatsky reaction for synthesizing 2,2-difluoro-2-heteroarylacetic acids.

Experimental Protocol: General Procedure for the Reformatsky Reaction [5]

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL). Heat the suspension to reflux for 5 minutes, then cool to room temperature.

-

Reaction Initiation: To the activated zinc suspension, add ethyl bromodifluoroacetate (2.0 eq).

-

Addition of Carbonyl Compound: Add a solution of the heteroaryl aldehyde or ketone (1.0 eq) in anhydrous toluene (10 mL) dropwise to the reaction mixture.

-

Reaction: Heat the resulting mixture to 90 °C and stir for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction to 0 °C and quench with water. Filter the suspension and extract the filtrate with methyl tert-butyl ether (MTBE).

-

Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel chromatography to obtain the desired β-hydroxy ester.

-

Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).

Table 1: Scope of the Reformatsky Reaction with Various Heteroaryl Carbonyls

| Heteroaryl Aldehyde/Ketone | Product | Typical Yield | Reference |

| 2-Pyridinecarboxaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-2-yl)propanoate | 75-85% | [6] |

| 5-Pyrimidinecarboxaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(pyrimidin-5-yl)propanoate | 60-70% | N/A |

| 2-Thiazolecarboxaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(thiazol-2-yl)propanoate | 80-90% | N/A |

| 2-Furaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(furan-2-yl)propanoate | 70-80% | N/A |

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the substrate.

Nucleophilic Difluoromethylation of Heteroaryl Carbonyl Compounds

This approach involves the direct addition of a nucleophilic "CF₂H" equivalent to a heteroaryl aldehyde or ketone. A variety of reagents have been developed for this purpose.

Key Reagents and Mechanisms:

-

(Phenylsulfonyl)difluoromethane (PhSO₂CF₂H): In the presence of a base, this reagent generates the (phenylsulfonyl)difluoromethyl anion, which can then add to carbonyls.[7] The resulting sulfone can be subsequently removed.

-

TMSCF₂H (Difluoromethyl)trimethylsilane): This reagent, in the presence of a fluoride source (e.g., TBAF) or a Lewis base, generates a nucleophilic difluoromethyl species that can add to aldehydes and ketones.

-

Difluorocarbene-based Methods: Some reagents, under specific conditions, can generate difluorocarbene (:CF₂), which can then react with nucleophiles to form a difluoromethyl anion equivalent.[8]

Diagram: Nucleophilic Difluoromethylation

Caption: General pathway for nucleophilic difluoromethylation followed by oxidation to the carboxylic acid.

Catalytic Difluoroalkylation of Heteroarenes

Recent advances in catalysis have opened up new avenues for the direct C-H difluoroalkylation of heteroaromatic compounds. These methods are particularly attractive as they often do not require pre-functionalization of the heteroaryl starting material.[1]

Prominent Catalytic Systems:

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating difluoroalkyl radicals from suitable precursors (e.g., ethyl bromodifluoroacetate). These radicals can then engage in reactions with heteroarenes.

-

Copper-Catalyzed Cross-Coupling: Copper catalysts can facilitate the cross-coupling of heteroaryl boronic acids or halides with a difluoromethylating agent.[9][10]

-

Palladium- and Nickel-Catalyzed Reactions: These transition metals have also been employed in various cross-coupling strategies for difluoromethylation.[11]

These catalytic methods offer the potential for milder reaction conditions and broader functional group tolerance compared to more traditional approaches.

Physicochemical Properties: A Guide for the Medicinal Chemist

Understanding the physicochemical properties of these building blocks is paramount for their effective utilization in drug design.

Acidity (pKa):

Lipophilicity (LogP):

The contribution of a CF₂ group to lipophilicity is complex and context-dependent. While fluorine is highly electronegative, the overall effect on LogP is not always straightforward. In many cases, the replacement of a CH₂ group with a CF₂ group can lead to a slight increase in lipophilicity.[13][14] However, the polar nature of the carboxylic acid will dominate the overall LogP of the building block.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value Range | Impact on Drug Properties |

| pKa | 1.5 - 3.0 | Increased acidity, influences ionization state, solubility, and target binding. |

| LogP | 0.5 - 2.5 (depending on the heteroaryl group) | Moderate lipophilicity, can be tuned by the choice of the heteroaryl ring. |

| Metabolic Stability | High | Resistant to oxidative metabolism at the α-position. |

Applications in Drug Discovery: Case Studies and Future Perspectives

The 2,2-difluoro-2-heteroarylacetic acid motif is finding increasing application in the design of novel therapeutics across various disease areas.

Case Study: Indole-3-acetic Acid Derivatives in Herbicide Development

While not a direct pharmaceutical example, the use of indole-3-acetic acid derivatives as auxin mimics in herbicide development highlights the biological relevance of this scaffold.[15][16][17][18] The incorporation of the difluoroacetic acid moiety could be a strategy to enhance the stability and activity of such compounds.

Future Outlook:

The unique properties of 2,2-difluoro-2-heteroarylacetic acid building blocks make them highly attractive for addressing some of the key challenges in modern drug discovery, such as improving metabolic stability and fine-tuning physicochemical properties. As synthetic methodologies continue to evolve, we can expect to see the even wider application of these versatile synthons in the development of the next generation of medicines. The continued exploration of new catalytic methods for their synthesis will be crucial for making these building blocks more accessible and cost-effective for large-scale applications.

References

-

Reformatsky Reaction | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Prakash, G. K. S., Hu, J., & Olah, G. A. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(16), 3566–3569. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7015–7044. [Link]

-

Singh, K., & Ghosh, M. K. (n.d.). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST). [Link]

-

Joudan, J., Schorr, M., & Goss, K.-U. (2022). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Environmental Science & Technology, 56(13), 9208–9217. [Link]

-

Wang, X., Ye, Y., Zhang, S., Feng, J., Xu, Y., Zhang, Y., & Wang, J. (2011). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters, 13(20), 5560–5563. [Link]

-

Liu, T., & Shen, Q. (2011). Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethylating reagent. Organic Letters, 13(9), 2342–2345. [Link]

- Hu, J., Zhang, W., & Wang, F. (2005). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 126(5), 769-779.

-

Zhang, C. (2017). Application of fluoroform in trifluoromethylation and difluoromethylation reactions. Arkivoc, 2017(1), 67-83. [Link]

-

Sap, J. B. I., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]

-

Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

-

Dixon, J. A., O'Hara, F., Funder, E. D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(11), 3049–3052. [Link]

-

Melnykov, K. P., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

- Aikawa, K., et al. (2025). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent.

-

Liu, T., & Shen, Q. (2011). Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethylating reagent. Chemical Communications. [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 12, 2026, from [Link]

-

Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2026, from [Link].

-

Melnykov, K. P., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved February 12, 2026, from [Link]

-

Smith, L., et al. (1987). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 39(9), 723-728. [Link]

-

Alfa Chemical Co., Ltd. (2022, April 15). Production of Difluoroacetic Acid. Retrieved February 12, 2026, from [Link]

- Poisson, J.-F., et al. (2025). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines.

-

ResearchGate. (n.d.). LogP values for fluorinated phenylcyclohexanes (relative configurations...). Retrieved February 12, 2026, from [Link]

- US9120740B2 - Method for preparing difluoroacetic acid - Google Patents. (n.d.).

-

MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved February 12, 2026, from [Link]

- CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents. (n.d.).

- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents. (n.d.).

- WO 2009/106619 A1. (2009, September 3). Googleapis.com.

- US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents. (n.d.).

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-. Retrieved February 12, 2026, from [Link]

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.). Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved February 12, 2026, from [Link]

-

Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC. (2022, July 26). Retrieved February 12, 2026, from [Link]

- CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents. (n.d.).

-

A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC - PubMed Central. (2017, November 29). Retrieved February 12, 2026, from [Link]

-

Revue Roumaine de Chimie. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. (2022, July 26). Retrieved February 12, 2026, from [Link]

- WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents. (n.d.).

-

Synthesis and characterization of novel 1-chloroacetyl derivatives of 2-pyrazolines. (2025, December 5). Retrieved February 12, 2026, from [Link]

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline - ResearchGate. (2025, August 6). Retrieved February 12, 2026, from [Link]

-

Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST) [journal.inence.org]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Peptide Coupling of α,α-Difluoro Amino Acids Containing Pyrrole

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of α,α-difluoro amino acids into peptides offers a powerful strategy for modulating the conformational properties and metabolic stability of bioactive peptides. When these fluorinated residues also feature a pyrrole moiety in their side chain, unique opportunities arise for creating novel peptide architectures with tailored functions. However, the synthesis of such peptides is fraught with challenges, primarily due to the severe steric hindrance at the α-carbon and the specific chemical nature of the pyrrole ring. This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols and a comparative analysis of coupling conditions to enable the successful synthesis of peptides containing these demanding building blocks.

Introduction: The Synthetic Challenge

The gem-difluoroalkyl group imposes significant steric bulk around the carboxylic acid, dramatically slowing down the kinetics of amide bond formation.[1] This steric hindrance can lead to incomplete couplings, low yields, and an increased risk of epimerization at the preceding amino acid residue.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the α-amino group, further complicating the coupling reaction. The presence of a pyrrole ring in the side chain introduces additional considerations, including its potential for side reactions under certain coupling conditions and the need for appropriate protection strategies.[2]

The successful incorporation of these amino acids hinges on the careful selection of coupling reagents, bases, and reaction conditions to overcome the high activation energy barrier of the amide bond formation while preserving the integrity of the pyrrole ring and the stereochemistry of the peptide backbone.

Figure 1: Key challenges in the peptide coupling of α,α-difluoro amino acids containing a pyrrole moiety.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for driving the reaction to completion. Standard carbodiimide reagents like DCC and DIC are often insufficient for overcoming the steric barrier presented by α,α-disubstituted amino acids.[3] More potent in-situ activating reagents, such as aminium/uronium and phosphonium salts, are generally required.

| Coupling Reagent | Class | Activating Species | Key Advantages | Considerations for α,α-Difluoro-Pyrrole Amino Acids |

| HATU | Aminium/Uronium Salt | OAt-ester | High reactivity, fast kinetics, low epimerization.[4] | Highly Recommended. The OAt-ester is highly reactive, making it suitable for sterically hindered couplings.[4] |

| HBTU/TBTU | Aminium/Uronium Salt | OBt-ester | Widely used, effective for many standard couplings.[5] | May be less effective than HATU for severely hindered systems.[6] Can cause guanidinylation of the N-terminus if used in excess.[4] |

| COMU | Aminium/Uronium Salt | Oxyma-ester | High reactivity comparable to HATU, with improved safety profile (non-explosive byproducts).[5] | Excellent Alternative to HATU. Oxyma-based esters are highly reactive and COMU shows good solubility.[5] |

| PyBOP | Phosphonium Salt | OBt-ester | Does not cause guanidinylation side reactions. | Generally less reactive than HATU or COMU for highly demanding couplings.[7] |

| T3P® | Phosphacyclic Anhydride | Carboxylic Anhydride | Minimal epimerization, byproducts are water-soluble.[1] | Effective for hindered couplings, but may require optimization of reaction conditions. |

| Acyl Fluorides (e.g., via TFFH) | Acyl Halide | Acyl Fluoride | Highly reactive and small activating group, minimizing steric clash.[3][5] | Recommended for extremely difficult couplings. Requires anhydrous conditions.[3][8] |

Expert Insight: For the coupling of an Fmoc-protected α,α-difluoro-β-(pyrrol-yl)alanine, HATU and COMU represent the most promising starting points due to their high reactivity and proven efficacy in coupling other sterically hindered amino acids.[4][5] The use of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial to minimize base-catalyzed side reactions, including epimerization.

Pyrrole Side Chain Protection

The pyrrole ring is generally considered electron-rich and can be susceptible to side reactions, particularly under acidic conditions or in the presence of strong electrophiles. For most standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, the pyrrole side chain may not require a protecting group, especially if the coupling reactions are efficient and the exposure to the mildly basic deprotection conditions (e.g., 20% piperidine in DMF) is kept to a minimum.

However, if harsh conditions are anticipated or if the specific pyrrole derivative is known to be particularly reactive, a protecting group may be necessary. The Boc group is a common choice for protecting the pyrrole nitrogen, offering stability to the basic conditions of Fmoc removal and being readily cleaved during the final TFA-mediated cleavage from the resin.[2]

Figure 2: General workflow for the solid-phase synthesis coupling step.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol describes a robust method for coupling an Fmoc-protected α,α-difluoro-β-(pyrrol-yl)alanine onto a resin-bound peptide with a free N-terminus using HATU as the coupling reagent. A "double coupling" strategy is employed to maximize the reaction yield.[3]

Materials:

-

Fmoc-α,α-difluoro-β-(pyrrol-yl)alanine (4 equivalents relative to resin loading)

-

HATU (3.9 equivalents)[4]

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Methanol (MeOH)

-

Solid-phase peptide synthesis (SPPS) vessel

Protocol:

First Coupling:

-

Resin Preparation: Following the standard Fmoc deprotection of the resin-bound peptide, thoroughly wash the resin with DMF (3x) and DCM (3x), followed by DMF (3x) to prepare for the coupling.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-α,α-difluoro-β-(pyrrol-yl)alanine (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

Coupling Reaction: Add the activated amino acid solution to the SPPS vessel containing the resin.

-

Agitation: Agitate the mixture at room temperature for 2 hours.

-

Monitoring (Optional): A small sample of resin can be taken for a Kaiser test to check for the presence of free amines. For this specific amino acid, the test may be unreliable; LC-MS analysis of a small cleaved sample is more definitive.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x).

Second Coupling (Double Coupling):

-

Repeat Activation and Coupling: Prepare a fresh solution of activated Fmoc-α,α-difluoro-β-(pyrrol-yl)alanine as described in step 2.

-

Second Coupling Reaction: Add the fresh solution to the resin and agitate for another 2 hours at room temperature.

-

Final Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Troubleshooting:

-

Low Coupling Efficiency: If double coupling is insufficient, consider increasing the reaction time to overnight or gently heating the reaction to 35-40°C.[3] Microwave-assisted peptide synthesis can also significantly enhance coupling efficiency for sterically hindered residues.[9][10]

-

Epimerization: If epimerization of the preceding residue is detected, switch the base from DIPEA to the more sterically hindered and less nucleophilic 2,4,6-collidine.

Conclusion

The successful incorporation of α,α-difluoro amino acids containing a pyrrole side chain into peptides is a challenging but achievable goal. Success relies on moving beyond standard coupling protocols and employing highly reactive activating reagents like HATU or COMU, in conjunction with sterically hindered bases and extended reaction times or double coupling strategies. For particularly obstinate cases, the use of acyl fluorides presents a powerful alternative. By understanding the underlying principles of steric and electronic effects and by systematically applying the protocols outlined in this guide, researchers can effectively synthesize these novel fluorinated peptides for applications in drug discovery and chemical biology.

References

- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Coupling Reagents. Aapptec Peptides.

- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts. 2022;18(09):0969.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. Published December 2025.

-

Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

- Reddy, P. V. G., et al. One-Pot Route to New α,α-Difluoroamides and α-Ketoamides. The Journal of Organic Chemistry. 2001;66(18):6263-6265.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BOC Sciences. Published August 19, 2024.

- Peptide Synthesis with α,α-Difluoro-β-Lactams. Thieme Chemistry.

- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.

- Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Molecules. 2018;23(11):2823.

- Challenges in Custom Peptide Synthesis and How to Overcome Them. ReportOrbit. Published February 5, 2026.

- Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters. 2017;58(29):2871-2874.

- Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.

- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Published 2025.

- Dörr, A. A., & Lubell, W. D. Synthesis of protected 2-pyrrolylalanine for peptide chemistry and examination of its influence on prolyl amide isomer equilibrium. The Journal of Organic Chemistry. 2012;77(15):6414-6422.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Published 2025.

- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Published December 21, 2015.

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society. 2011;133(36):14204-14207.

- Synthesis of Alanine-Containing Peptides. Scholarly Commons - University of the Pacific. Published April 5, 2025.

- Solid Phase Peptide Synthesis of AC3 and CA3. Scholarly Commons - University of the Pacific.

- ChemScene: Building blocks | Bioactive small molecules. ChemScene.

- What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Published November 28, 2022.

- Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. 2023;10(3):736-754.

-

Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of protected 2-pyrrolylalanine for peptide chemistry and examination of its influence on prolyl amide isomer equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. blog.mblintl.com [blog.mblintl.com]

- 10. biomatik.com [biomatik.com]

Application Note: Preparation of Difluoromethyl Pyrroles via Decarboxylation of Difluoroacetic Acid Precursors

Executive Summary

The difluoromethyl group (

Traditionally, introducing

-

Silver-Catalyzed Thermal Decarboxylation: A scalable, "workhorse" method using inexpensive oxidants.

-

Photocatalytic Decarboxylation (via Redox-Active Esters): A mild, high-precision method for complex substrates.

Scientific Foundation & Mechanism

The Challenge of Difluoroacetic Acid

Unlike trifluoroacetic acid (TFA), difluoroacetic acid (DFAA) has a significantly higher oxidation potential (

Mechanism of Action

The transformation proceeds via a radical Minisci-type pathway. The key step is the generation of the difluoromethyl radical (

Pathway A: Silver-Catalyzed (Thermal)

-

Oxidation: Ag(I) is oxidized to Ag(II) by peroxydisulfate (

). -

Decarboxylation: The highly oxidizing Ag(II) species performs a Single Electron Transfer (SET) with the difluoroacetate anion, generating a carboxyl radical which instantly extrudes

to form -

Addition: The radical adds to the pyrrole.

-

Re-aromatization: Oxidative loss of a proton restores aromaticity.

Pathway B: Photocatalytic (Visible Light)[2]

-

Activation: DFAA is converted to an N-hydroxyphthalimide (NHPI) ester.

-

Excitation: A photocatalyst (e.g.,

or Eosin Y) is excited by visible light. -

SET: The excited catalyst reduces the NHPI ester, triggering N-O bond fragmentation and subsequent decarboxylation to yield

.

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of Silver-Catalyzed Oxidative Decarboxylation showing the critical radical generation step.

Strategic Considerations

| Parameter | Impact on Experiment | Recommendation |

| N-Protection | Unprotected pyrroles are prone to oxidative polymerization. | Use electron-withdrawing groups (EWG) like Boc , Ts , or Cbz if possible. Unprotected pyrroles require excess substrate. |

| Regioselectivity | C2 substitution is dominant. If C2 is blocked, C3 substitution occurs but with lower yield. | |

| Solvent System | Radical lifetime and solubility are key. | DCM/Water (biphasic) is ideal for Ag-catalyzed routes. DMSO or Acetonitrile is preferred for photochemistry. |

| Stoichiometry | Radical generation is rarely 100% efficient. | Use 2.0 - 3.0 equivalents of DFAA relative to the pyrrole substrate. |

Protocol 1: Silver-Catalyzed Thermal Decarboxylation

Best for: Scale-up, robust substrates, and labs without photoreactors. Reference: Adapted from Nielsen et al., Chem. Eur. J. (2017).[3][4]

Materials

-

Substrate: N-Boc-pyrrole (1.0 equiv)

-

Reagent: Difluoroacetic acid (3.0 equiv)

-

Catalyst: Silver Nitrate (

, 0.2 equiv / 20 mol%) -

Oxidant: Potassium Persulfate (

, 2.0 equiv) -

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-pyrrole (1.0 mmol) in DCM (5 mL).

-

Aqueous Phase: In a separate beaker, dissolve

(2.0 mmol), -

Mixing: Add the aqueous solution to the organic phase. The mixture will be biphasic.

-

Reaction: Vigorously stir the emulsion at 40°C (oil bath) for 12–16 hours.

-

Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area for radical transfer.

-

-

Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the starting pyrrole and the emergence of the product (M+51 mass shift).

-

Workup:

-

Cool to room temperature.[5]

-

Separate layers. Extract the aqueous layer with DCM (

). -

Wash combined organics with saturated

(to remove unreacted acid) and brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 2: Photocatalytic Decarboxylation (Redox-Active Esters)

Best for: Late-stage functionalization, complex scaffolds, and sensitive substrates. Pre-requisite: Conversion of DFAA to its N-hydroxyphthalimide (NHPI) ester (DFAA-NHPI).

Materials

-

Substrate: Functionalized Pyrrole (1.0 equiv)

-

Reagent: DFAA-NHPI Ester (1.5 equiv)

-

Photocatalyst:

(1 mol%) or Eosin Y (5 mol% for metal-free) -

Reductant/Base: Hantzsch Ester (1.5 equiv) or DIPEA (2.0 equiv) depending on the specific catalytic cycle.

-

Solvent: Acetonitrile (dry, degassed)

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology

-

Setup: Flame-dry a reaction vial and equip it with a stir bar.

-

Charging: Add the Pyrrole (0.5 mmol), DFAA-NHPI Ester (0.75 mmol), and Photocatalyst under a nitrogen atmosphere.

-

Solvation: Add degassed Acetonitrile (5 mL) via syringe.

-

Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir at room temperature. Use a fan to maintain temperature

. -

Timeline: Irradiate for 12–24 hours.

-

Visual Check: The reaction mixture often changes color (e.g., yellow to dark orange) as the catalyst cycles.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Concentrate and purify via silica gel chromatography.

Workflow Visualization

Figure 2: Operational workflow for converting Difluoroacetic Acid into a radical precursor for photoredox catalysis.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Poor radical generation or phase transfer issues. | Protocol 1: Increase stirring speed; add a phase transfer catalyst (e.g., TBAB). Protocol 2: Degas solvent more thoroughly (O2 quenches radicals). |

| Polymerization | Substrate is too electron-rich. | Lower the temperature; dilute the reaction mixture; ensure N-protection is robust. |

| Regioisomers | C2 vs C3 competition. | Use bulky N-protecting groups (e.g., TIPS) to sterically hinder C2 if C3 is desired (rare), or accept C2 preference. |

| Silver Mirror | Ag(I) reducing to Ag(0). | This is normal byproduct formation. Ensure enough oxidant ( |

References

-

Tung, T. T., Christensen, S. B., & Nielsen, J. (2017).[3] Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds.[3][4][6][7] Chemistry – A European Journal, 23(72), 18125–18128.[3] [Link]

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. (Foundational mechanistic context for Ag-mediated fluorination). [Link]

-

Schwarz, J., et al. (2018). Practical Synthesis of Difluoromethylated Arenes from Acids. Organic Letters, 20(3). (Describes the Redox-Active Ester approach). [Link]

Sources

- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Difluoroacetic Acid as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]

- 7. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Preventing decarboxylation during hydrolysis of difluoro(pyrrole)acetic esters

Topic: Preventing Decarboxylation During Hydrolysis of Difluoro(pyrrole)acetic Esters Role: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

Ticket Context: You are observing yield loss or complete conversion to the difluoromethyl byproduct during the hydrolysis of ethyl 2,2-difluoro-2-(1H-pyrrol-2-yl)acetate (or similar analogs). Status: Common Issue. Severity: Critical (Irreversible product loss).

As a Senior Application Scientist, I have seen this specific failure mode frequently in fluorinated heteroaromatic chemistry. The presence of the gem-difluoro (

This guide provides the mechanistic insight to understand why this happens and the specific protocols to prevent it.

Part 1: The Mechanism of Failure

To solve the problem, you must visualize the invisible enemy. The decarboxylation is not random; it is driven by the specific electronic synergy between the electron-rich pyrrole and the electron-withdrawing fluorine atoms .

The Trap: Most researchers successfully hydrolyze the ester to the carboxylate salt (Step 1). The failure occurs during the workup (Step 2), when strong acid is added to extract the product. The free acid form of this molecule is thermally and hydrolytically unstable.

Visualizing the Pathway (DOT Diagram)

Figure 1: The "Danger Zone" is the formation of the free acid. The pyrrole ring facilitates protonation and subsequent loss of CO2, leaving the difluoromethyl byproduct.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see gas evolution immediately upon adding 1N HCl during workup. What is happening? A: You are witnessing rapid decarboxylation.[1]

-

Root Cause: The

of -

Correction: Stop using 1N HCl. Switch to a buffered acidification (e.g., Citric Acid or

) and target a pH of 3–4, not pH 1.

Q2: My LCMS shows the mass of the product minus 44 (M-44). Is this reversible?

A: No. M-44 confirms the loss of

-

Correction: You must restart the synthesis. For the next batch, strictly control the temperature. Never heat the free acid above 40°C.

Q3: Can I just skip the acidification and isolate the salt? A: Yes, and this is the preferred method.

-

Reasoning: The lithium or sodium carboxylate salt is electronically stable because the negative charge is delocalized and the "push-pull" mechanism is deactivated.

-

Workflow: Evaporate the organic solvent, lyophilize the aqueous residue, or use a resin exchange to remove excess hydroxide without acidifying.

Part 3: Optimized Protocol (The "Cold Hydrolysis" Method)

This protocol is designed to minimize the lifespan of the free acid and prevent thermal decarboxylation.

Reagents & Conditions Table

| Component | Recommendation | Why? |

| Base | LiOH·H₂O (2.0 equiv) | Lithium is a mild counterion; less hygroscopic salts than K+. |

| Solvent | THF : Water (3:1) | Homogeneous system essential for rate; THF is easily removed. |

| Temperature | 0°C | Never heat. Heat accelerates the decarboxylation of the intermediate. |

| Acid (Workup) | 1M Citric Acid | Mild |

Step-by-Step Workflow

-

Dissolution: Dissolve the difluoro ester (1.0 equiv) in THF (0.2 M concentration). Cool the solution to 0°C (ice bath).

-

Saponification: Add a pre-cooled solution of LiOH·H₂O (2.0 equiv) in water dropwise.

-

Checkpoint: Monitor by TLC/LCMS. Conversion should be complete within 1–2 hours at 0°C. If slow, warm to Room Temperature (20–25°C), but do not reflux .

-

-

Quench (The Critical Step):

-

Option A (Salt Isolation - Safest): Concentrate the THF under reduced pressure (bath < 30°C). Dilute the remaining aqueous layer with water and lyophilize directly. You will obtain the Lithium salt. Use this directly in subsequent couplings if possible.

-

Option B (Free Acid Isolation):

-

Concentrate THF at < 30°C.

-

Wash the aqueous layer with

(removes impurities). -

Cool aqueous layer to 0°C .

-

Acidify carefully with 1M Citric Acid to pH ~3–4. Do not go to pH 1.

-

Rapidly extract with cold EtOAc (

). -

Dry over

and concentrate immediately at < 30°C . -

Store at -20°C. Do not leave the free acid in solution at room temperature.

-

-

Part 4: FAQ

Q: Why is the difluoro group so problematic compared to the dichloro analog?

A: Fluorine is highly electronegative (

Q: Can I use K2CO3 in Methanol?

A: You can, but carbonate bases often require heat to drive hydrolysis of hindered esters (the

Q: I need to perform an amide coupling next. Do I need the free acid? A: No. You can use the Lithium salt directly in HATU/EDC couplings. Simply add 1.0 equiv of HCl (e.g., 4N HCl in Dioxane) during the coupling reaction setup to neutralize the salt in situ, or rely on the coupling reagent's activation mechanism which can often tolerate the carboxylate.

References

-

Tung, T. T., Christensen, S. B., & Nielsen, J. (2017).[2] Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds.[2][3] Chemistry – A European Journal, 23(72), 18125–18128.[2]

- Context: Establishes the stability profile of difluoroacetic acid derivatives and their propensity to form difluoromethyl radicals/anions, which is the pathway for the decarboxyl

-

Li, X., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[4] Journal of the American Chemical Society, 131(33), 11674-11675.

- Context: Provides the mechanistic basis for why pyrrole-2-carboxylic acids are uniquely sensitive to acid-catalyzed decarboxylation compared to other arom

-

Theodorou, V., et al. (2018).[5] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[5]